molecular formula C23H25N3O B4799855 (3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE

(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE

Cat. No.: B4799855
M. Wt: 359.5 g/mol
InChI Key: BBTZYVJHHXTJPJ-UHFFFAOYSA-N
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Description

(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a quinoline moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the hydrogenation of 3,5-dimethylpyridine to form 3,5-dimethylpiperidine . This intermediate can then be coupled with 8-methyl-2-(3-pyridyl)-4-quinolinecarboxylic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes and coupling reactions using catalysts to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine-based compounds.

Scientific Research Applications

(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE is unique due to its combination of a piperidine ring with a quinoline and pyridine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-15-10-16(2)14-26(13-15)23(27)20-11-21(18-7-5-9-24-12-18)25-22-17(3)6-4-8-19(20)22/h4-9,11-12,15-16H,10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZYVJHHXTJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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